

# Application Notes and Protocols for c-Myc Inhibitor 14 (Compound 13A)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *c-Myc inhibitor 14*

Cat. No.: *B12375183*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

c-Myc is a transcription factor that plays a pivotal role in the regulation of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its oncogenic functions by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription.

**c-Myc inhibitor 14**, also referred to as Compound 13A, is a small molecule inhibitor of the c-Myc protein.<sup>[1][2]</sup> This document provides researchers, scientists, and drug development professionals with a comprehensive guide to purchasing, handling, and utilizing **c-Myc inhibitor 14** in preclinical research settings. The included protocols are adaptable for the investigation of this inhibitor's biological activity and mechanism of action.

## Purchasing Information

As of the latest information, **c-Myc inhibitor 14** (Compound 13A) is available for purchase from the following supplier for research purposes:

| Supplier       | Product Name       | Catalog Number |
|----------------|--------------------|----------------|
| MedchemExpress | c-Myc inhibitor 14 | HY-145653      |

Note: This information is subject to change. Researchers should verify the availability and catalog details directly with the supplier.

## Inhibitor Characteristics

| Property             | Value                                 | Reference                                 |
|----------------------|---------------------------------------|-------------------------------------------|
| Alternate Name       | Compound 13A                          | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Target               | c-Myc protein                         | <a href="#">[1]</a> <a href="#">[2]</a>   |
| IC50 (HL60 cells)    | <100 nM                               | <a href="#">[2]</a>                       |
| IC50 (K562 cells)    | 0.003 μM                              | Patent WO2021004391A1 <a href="#">[3]</a> |
| IC50 (KYSE510 cells) | 0.002 μM                              | Patent WO2021004391A1 <a href="#">[3]</a> |
| IC50 (H460 cells)    | 0.007 μM                              | Patent WO2021004391A1 <a href="#">[3]</a> |
| Storage              | Store at -20°C for long-term storage. | General recommendation                    |
| Solubility           | Soluble in DMSO.                      | General recommendation                    |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Myc signaling pathway and a general experimental workflow for characterizing **c-Myc inhibitor 14**.

## c-Myc Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)

Caption: c-Myc signaling pathway and the point of intervention by **c-Myc inhibitor 14**.

## Experimental Workflow for c-Myc Inhibitor 14 Characterization

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the preclinical evaluation of **c-Myc inhibitor 14**.

## Application Notes: Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of **c-Myc inhibitor 14**. Optimization may be required for specific cell lines and experimental conditions.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **c-Myc inhibitor 14** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., HL60, K562)
- Complete cell culture medium
- **c-Myc inhibitor 14**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **c-Myc inhibitor 14** in complete medium. The final concentrations should span a range appropriate to determine the IC<sub>50</sub> (e.g., 0.1 nM to 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

- Remove the medium from the wells and add 100  $\mu$ L of the prepared inhibitor dilutions or vehicle control.
- Incubate the plate for 48-72 hours.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## Western Blot Analysis for c-Myc and Downstream Targets

This protocol is to assess the effect of **c-Myc inhibitor 14** on the protein levels of c-Myc and its downstream targets (e.g., Cyclin D1, ODC).

### Materials:

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-ODC, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **c-Myc inhibitor 14** at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature 20-30  $\mu$ g of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use  $\beta$ -actin as a loading control to normalize protein levels.

## Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

This protocol is to determine if **c-Myc inhibitor 14** disrupts the interaction between c-Myc and Max.

## Materials:

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- Co-IP lysis buffer (non-denaturing)
- Anti-c-Myc or anti-Max antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- Primary and secondary antibodies for western blotting (anti-c-Myc and anti-Max)

## Procedure:

- Treat cells with **c-Myc inhibitor 14** or DMSO for the desired time.
- Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with beads.
- Incubate a portion of the lysate with the immunoprecipitating antibody overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads extensively with wash buffer.
- Elute the protein complexes from the beads.
- Analyze the eluates by western blotting using antibodies against both c-Myc and Max to assess their co-precipitation. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

# Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of **c-Myc inhibitor 14** to the c-Myc protein in a cellular context.

## Materials:

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- PBS
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Lysis buffer with protease inhibitors
- Western blotting reagents

## Procedure:

- Treat intact cells with **c-Myc inhibitor 14** or DMSO.
- Aliquot the treated cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

- Analyze the amount of soluble c-Myc in each sample by western blotting.
- Increased thermal stability of c-Myc in the presence of the inhibitor (i.e., more soluble c-Myc at higher temperatures) indicates target engagement.

## Disclaimer

The information provided in this document is intended for research use only. The protocols are provided as a general guide and may require optimization for specific applications. The user is responsible for ensuring the safe handling and disposal of all materials.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. SmallMolecules.com | c-Myc inhibitor 14 | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for c-Myc Inhibitor 14 (Compound 13A)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375183#where-to-purchase-c-myc-inhibitor-14-for-research>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)